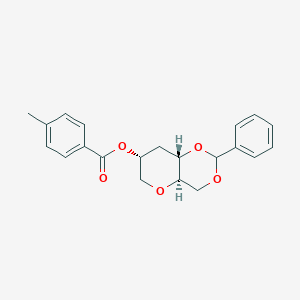

1,5-Anhydro-4,6-O-benzyliden-3-desoxy-2-O-toluoyl-D-glucitol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

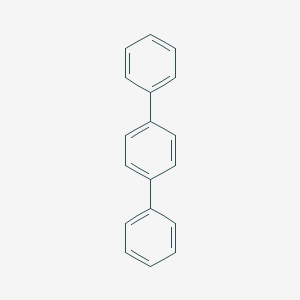

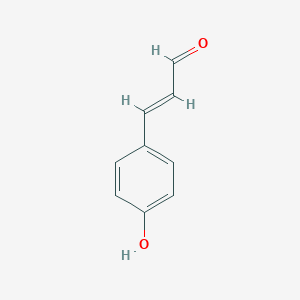

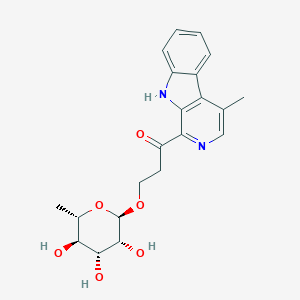

The compound 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is a derivative of 1,5-anhydro-D-glucitol, which is a deoxy sugar alcohol. The structure of this compound suggests that it is a modified hexitol with specific protecting groups on the hydroxyl functionalities, namely benzylidene and toluoyl groups. These modifications are typically employed to protect the hydroxyl groups during chemical reactions and can be removed afterward to yield the desired product.

Synthesis Analysis

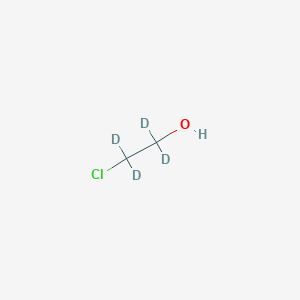

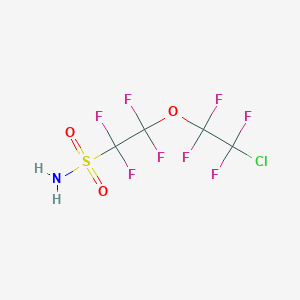

The synthesis of related anhydro-D-glucitol derivatives has been reported in several studies. For instance, the synthesis of end-functionalized (1→6)-2,5-anhydro-D-glucitols was achieved through anionic cyclopolymerization, followed by treatment with various terminating agents, resulting in high efficiency and confirming the structure by 1H NMR spectrum . Another study improved the synthesis of 2,5-anhydro-3,4,6-tri-O-benzyl-D-glucitol from D-mannitol, which involved dehydration, selective protection, benzylation, and deprotection steps, yielding the title compound with a total yield of 8.3% . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol.

Molecular Structure Analysis

The molecular structure of anhydro-D-glucitol derivatives is characterized by the presence of a tetrahydrofuran ring and a 1,3-dioxane ring, as indicated by proton NMR analysis in one of the studies . The specific substitution pattern on the anhydro-D-glucitol core can significantly influence the conformation and reactivity of the molecule. The presence of benzylidene and toluoyl groups in the compound of interest would likely affect its conformation and chemical behavior.

Chemical Reactions Analysis

The chemical reactivity of anhydro-D-glucitol derivatives is influenced by the protecting groups attached to the molecule. For example, the synthesis of positional isomers of methylated and acetylated or benzoylated 1,5-anhydro-D-glucitol involves partial methylation followed by benzoylation, with the individual isomers being separated by high-performance liquid chromatography . This indicates that the compound could undergo similar reactions, where the protecting groups play a crucial role in the selectivity and outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of anhydro-D-glucitol derivatives are closely related to their molecular structure. The presence of different protecting groups can alter properties such as solubility, melting point, and reactivity. For instance, the isolation of 2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol and its derivatives demonstrated the influence of substituents on the conformation of the molecule, which in turn affects its physical properties . The specific properties of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol would need to be determined experimentally, but it is likely that the benzylidene and toluoyl groups would increase its hydrophobicity compared to the parent hexitol.

Wissenschaftliche Forschungsanwendungen

Synthese von Zucker-Nukleotiden

1,5-Anhydro-4,6-O-benzyliden-3-desoxy-2-O-toluoyl-D-glucitol: dient als synthetisches Zwischenprodukt bei der Herstellung von Zucker-Nukleotiden . Zucker-Nukleotide sind essentielle Donoren in Glykosylierungsreaktionen, die für verschiedene biologische Prozesse entscheidend sind, darunter Zell-Zell-Erkennung, Signaltransduktion und Immunantwort.

Biomedizinische Forschung

Diese Verbindung wird in der biomedizinischen Industrie aufgrund ihres Potenzials für die Entwicklung neuer Behandlungen stark genutzt . Sie ist besonders bekannt für ihre Rolle in der Forschung zu Stoffwechselerkrankungen wie Diabetes.

Blutzuckerregulation

Umfangreiche Forschung hat die Wirksamkeit der Verbindung bei der Regulierung des Blutzuckerspiegels und der Verbesserung der Insulinsensitivität hervorgehoben . Dies macht sie zu einem wertvollen Gut in der Diabetesforschung und Therapieentwicklung.

Proteomikforschung

Die Verbindung wird auch in der Proteomikforschung eingesetzt, wo sie die Untersuchung von Proteomen und ihren Funktionen unterstützt . Diese Anwendung ist entscheidend für das Verständnis von Krankheitsmechanismen und die Identifizierung potenzieller Medikamentenziele.

Wirkmechanismus

Target of Action

It is widely recognized as a pivotal compound within the biomedical realm .

Mode of Action

It is known to be a useful synthetic intermediate in the preparation of sugar nucleotides .

Biochemical Pathways

It is involved in the preparation of sugar nucleotides , which play crucial roles in various biochemical pathways.

Result of Action

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is known to play a significant role in the treatment of diverse ailments, foremost among them being diabetes . Its unparalleled capability to regulate blood sugar levels renders it an indispensable entity .

Eigenschaften

IUPAC Name |

[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-14-7-9-15(10-8-14)20(22)25-17-11-18-19(23-12-17)13-24-21(26-18)16-5-3-2-4-6-16/h2-10,17-19,21H,11-13H2,1H3/t17-,18+,19-,21?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNQIKSKCVESCU-HQPYMTOTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2CC3C(COC(O3)C4=CC=CC=C4)OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@@H]2C[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617773 |

Source

|

| Record name | 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-(4-methylbenzoyl)-D-ribo-hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149312-19-6 |

Source

|

| Record name | 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-(4-methylbenzoyl)-D-ribo-hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.